molecular formula C12H14FNO5S B5611103 Methyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate

Methyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate

Cat. No.: B5611103
M. Wt: 303.31 g/mol
InChI Key: YEWFMQPTEIBRFH-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate is a chemical compound with the molecular formula C12H14FNO5S. It is composed of 34 atoms, including 14 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, 5 oxygen atoms, 1 sulfur atom, and 1 fluorine atom . This compound is known for its unique structure, which includes a morpholine ring and a sulfonyl group attached to a benzoate moiety.

Preparation Methods

The synthesis of Methyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate typically involves several steps. One common synthetic route includes the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with morpholine and a sulfonyl chloride derivative to yield the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Methyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Methyl 4-fluoro-3-(morpholin-4-ylsulfonyl)benzoate can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, such as its enhanced reactivity and potential biological activities due to the presence of the fluorine atom and morpholine ring.

Properties

IUPAC Name

methyl 4-fluoro-3-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO5S/c1-18-12(15)9-2-3-10(13)11(8-9)20(16,17)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWFMQPTEIBRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Fluoro-3-(morpholinosulfonyl)benzoic acid (50 mg, 0.173 mmol) was refluxed overnight in the presence of concentrated sulfuric acid (1.117 mg, 8.64 μmol) in methanol (8 mL) at 70° C. The reaction was monitored by TLC. After completion of the reaction, the solvent was removed by vacuum and compound was purified by column chromatography affording the title compound (20 mg). 1H NMR (400 MHz, CD3OD): δ 8.42 (dd, 1H, J=2.0 & 6.4 Hz), 8.33 (m, 1H), 7.49 (t, 1H, J=8.8 Hz), 3.94 (s, 3H), 3.71 (m, 4H), 3.16 (m, 4H).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1.117 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

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